This compound is classified as an amino piperidine derivative. It falls within the broader category of nitrophenyl compounds and is often utilized in the synthesis of pharmaceuticals due to its structural versatility.
The synthesis of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-Boc protected, typically involves several key steps:
The molecular structure of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-Boc protected, can be described as follows:
The presence of the fluorine atom and nitro group contributes to the compound's electronic properties, potentially enhancing its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to optimize yields and minimize side reactions.
The mechanism of action for compounds like 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine often involves interaction with specific biological targets, such as enzymes or receptors.
Experimental studies would typically involve assessing binding kinetics and biological activity in vitro and in vivo.
The physical and chemical properties of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine include:
The applications of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine are diverse:
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected (CAS: 952285-82-4) represents a strategically engineered bifunctional scaffold integrating orthogonal reactivity for modern drug discovery. This hybrid structure merges a BOC-protected aminopiperidine core with an electron-deficient fluoro-nitroaniline aromatic system, enabling sequential functionalization critical for synthesizing pharmacologically active molecules. The BOC (tert-butyloxycarbonyl) group serves as a temporary mask for the piperidine nitrogen, allowing selective modification of the secondary aniline nitrogen or the nitro group during synthetic sequences. With molecular weight 353.39 g/mol and formula C₁₇H₂₄FN₃O₄, this compound exemplifies rational design principles balancing steric accessibility, electronic tunability, and synthetic versatility [2] [4]. Its structural duality supports applications across anticancer, antiviral, and antimicrobial agent development, positioning it as a high-value intermediate in targeted therapeutics.
The piperidine heterocycle emerged as a pharmacophoric cornerstone following seminal 20th-century discoveries of natural products like piperine (from Piper nigrum) and synthetic pharmaceuticals. Early synthetic routes relied on non-selective cyclization methods, limiting functional group compatibility. The 1970s advent of di-tert-butyl dicarbonate (Boc₂O) revolutionized piperidine chemistry by introducing chemoselective nitrogen protection. This enabled:
Table 1: Evolution of Piperidine Protection Strategies
Era | Protection Method | Limitations | Impact on 4-Aminopiperidine Synthesis |
---|---|---|---|
Pre-1960 | Carbamate alkylation | Low chemoselectivity | Inaccessible 4-substituted analogs |
1970s | Classical Cbz/Boc | Cbz hydrogenolysis sensitivity | Enabled first-generation N-protected 4-aminopiperidines |
1990s | Advanced Boc techniques | Requires acidic deprotection | Permitted synthesis of electron-deficient analogs (e.g., nitro-containing) |
2000s | Orthogonal protection (Boc/Fmoc) | Multi-step sequences | Allowed parallel synthesis of diverse 4-(aryl)aminopiperidine libraries |
Modern catalytic methods further enhanced efficiency. Ru-catalyzed transfer hydrogenation (H₃N-BH₃) and Ir-mediated N-heterocyclization enabled direct piperidine formation from acyclic precursors while tolerating BOC protection, streamlining access to scaffolds like N1-BOC-4-aminopiperidine [3]. The 2020s saw innovations in continuous-flow diastereoselective synthesis of α-substituted piperidines using BOC-protected intermediates, enabling kilogram-scale production of enantiopure building blocks for targeted therapies [3].
The 2-fluoro-4-nitroaniline component introduces deliberate electronic polarization and site-specific reactivity essential for bioactivity and further derivatization:
Table 2: Bioactivity of Fluoro-Nitroaniline-Containing Piperidines
Biological Target | Role of Fluoro-Nitroaniline | Reported Activity | Reference Compound |
---|---|---|---|
Tubulin polymerization | Disrupts colchicine site via dipole-π stacking | IC₅₀ = 0.42 μM (MGC-803 cells) | Dong et al. compound 6 [5] |
Influenza neuraminidase | Forms halogen bonds with Glu278 | IC₅₀ = 7.7 μM (H1N1 pdm09) | Nikolai et al. compound 13 [5] |
P2X7 receptors | Nitro group H-bonds with Thr294 | 94% inhibition (MDA-MB-231) | Jin et al. compound 10 [5] |
The conformational restraint imparted by the aniline linkage in 4-[(aryl)amino]piperidines restricts N-C bond rotation, enhancing target selectivity. In raloxifene analogs, the 4-(aryl)amino motif improved SERM (Selective Estrogen Receptor Modulator) activity by 15-fold versus flexible alkyl chains [5].
The BOC group’s acid-labile tert-butyl carbamate architecture enables critical control in piperidine chemistry:
Table 3: Comparative Deprotection Methods for N1-BOC-Protected 4-Aminopiperidines
Method | Conditions | Reaction Time | Compatibility with Fluoro-Nitroaryl | Byproduct Formation |
---|---|---|---|---|
Acidolysis | 3M HCl/EtOAc | 30 min | Moderate (hydrolysis risk) | <5% |
TFA/DCM | 50% v/v | 10-15 min | Excellent | Scavenger-controlled |
TMSI/MeOH | 1.2 eq TMSI | 2 h | Excellent (no F displacement) | Minimal |
Thermal | >150°C (neat) | Hours | Poor (nitro decomposition) | Significant |
The trimethylsilyl iodide (TMSI) method offers particular advantage for acid-sensitive substrates, proceeding through silylcarbamate intermediates that eliminate tert-butyl iodide before methanolysis to the amine without acid exposure [1]. This preserves hydrolytically labile functionalities in advanced intermediates during multistep syntheses of targeted therapeutics.
Illustration: Orthogonal Deprotection Mechanism
Step 1: R₂N-Boc + Me₃SiI → R₂N-COOSiMe₃ + tBuI (Silylation) Step 2: R₂N-COOSiMe₃ + MeOH → R₂N-COOH + MeOSiMe₃ (Methanolysis) Step 3: R₂N-COOH → R₂NH + CO₂ (Decarboxylation)
This three-step sequence enables quantitative BOC removal in 4-[(2-fluoro-4-nitrophenyl)amino]piperidine with <2% dehalogenation or nitro reduction [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1